molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

1,3,8-Triazaspiro[4.5]decan-2-one

Cat. No. B1297181
CAS RN: 561314-52-1
M. Wt: 155.2 g/mol
InChI Key: XLZONOPLKJMTSW-UHFFFAOYSA-N
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Description

“1,3,8-Triazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C7H13N3O . It has an average mass of 155.198 Da and a monoisotopic mass of 155.105865 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is spirocyclic, meaning it contains a single atom that is a member of two rings .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 203.8±28.9 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Scientific Research Applications

1,3,8-Triazaspiro[4.5]decan-2-one has been studied for its potential applications in the fields of chemistry and biology. In chemistry, it has been studied as a synthetic intermediate for the synthesis of heterocyclic compounds and as a ligand for coordination chemistry. In biology, it has been studied as a potential drug target for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 1,3,8-triazaspiro[4.5]decan-2-one is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to decreased inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been shown to inhibit the growth of cancer cells in vitro. These effects are thought to be due to its ability to inhibit cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The advantages of 1,3,8-triazaspiro[4.5]decan-2-one for laboratory experiments include its low cost and availability, its ease of synthesis, and its potential as a drug target. The main limitation of this compound is its lack of specificity, as it can inhibit multiple enzymes in addition to COX-2.

Future Directions

For research on 1,3,8-triazaspiro[4.5]decan-2-one include further studies of its mechanism of action and its potential as a drug target for the treatment of cancer and other diseases. Additionally, further research could be conducted to determine the effects of this compound on other enzymes and to develop more specific inhibitors of COX-2. Other future directions include the development of new synthetic methods for the synthesis of this compound, as well as the investigation of its potential applications in other fields such as materials science and nanotechnology.

properties

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does the structure of 1,3,8-triazaspiro[4.5]decan-2-one derivatives influence their binding affinity for the tachykinin NK2 receptor?

A1: The research primarily focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidine derivatives and their structure-activity relationship concerning NK2 receptor binding. While the provided abstract doesn't offer specific data on modifications to the this compound core itself, it highlights that replacing the phenyl ring in the lead compound, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a), with other aromatic rings led to a significant decrease in binding affinity []. This suggests that the phenyl ring plays a crucial role in receptor interaction.

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